molecular formula C6H7ClIN3 B13982674 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

Cat. No.: B13982674
M. Wt: 283.50 g/mol
InChI Key: SHUDAXBLUAXBNO-UHFFFAOYSA-N
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Description

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H7ClIN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and two amino groups. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the amino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the halogenation step may involve the use of iodine and chlorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring .

Scientific Research Applications

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H7ClIN3

Molecular Weight

283.50 g/mol

IUPAC Name

4-chloro-6-iodo-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C6H7ClIN3/c1-10-6-5(9)3(7)2-4(8)11-6/h2H,9H2,1H3,(H,10,11)

InChI Key

SHUDAXBLUAXBNO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC(=N1)I)Cl)N

Origin of Product

United States

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